molecular formula C3H7N7O B2457079 2-(5-amino-1H-tetrazol-1-yl)acetohydrazide CAS No. 882305-42-2

2-(5-amino-1H-tetrazol-1-yl)acetohydrazide

Cat. No.: B2457079
CAS No.: 882305-42-2
M. Wt: 157.137
InChI Key: UMNZFAMPSUQUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

“2-(5-amino-1H-tetrazol-1-yl)acetohydrazide” is labeled as an irritant, indicating that it may cause skin and eye irritation, or respiratory irritation if inhaled . Always handle with appropriate safety measures.

Future Directions

As “2-(5-amino-1H-tetrazol-1-yl)acetohydrazide” is used in proteomics research , future directions may include further exploration of its interactions with various proteins, as well as its potential applications in biochemical research and development.

Preparation Methods

The synthesis of 2-(5-amino-1H-tetrazol-1-yl)acetohydrazide typically involves the reaction of 5-amino-1H-tetrazole with acetohydrazide under controlled conditions. The reaction is carried out in a solvent such as water or ethanol, and the mixture is heated to facilitate the reaction . The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity .

Properties

IUPAC Name

2-(5-aminotetrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N7O/c4-3-7-8-9-10(3)1-2(11)6-5/h1,5H2,(H,6,11)(H2,4,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNZFAMPSUQUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)N1C(=NN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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